molecular formula C16H21NO2 B13260922 1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one

1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13260922
M. Wt: 259.34 g/mol
InChI Key: GFWVKJQCMWDKGK-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound belonging to the piperidine class It is characterized by a piperidin-2-one core substituted with a 2,3-dimethylphenyl group and a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperidine ring . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors. The process involves the careful control of temperature and pressure to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidines.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)piperazine
  • 1-(3-Trifluoromethylphenyl)piperazine
  • 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole

Comparison: 1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C16H21NO2/c1-4-15(18)13-8-6-10-17(16(13)19)14-9-5-7-11(2)12(14)3/h5,7,9,13H,4,6,8,10H2,1-3H3

InChI Key

GFWVKJQCMWDKGK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=CC(=C2C)C

Origin of Product

United States

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